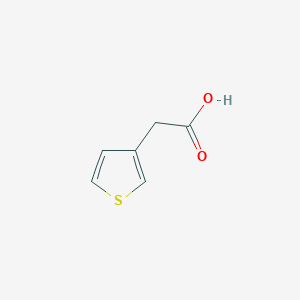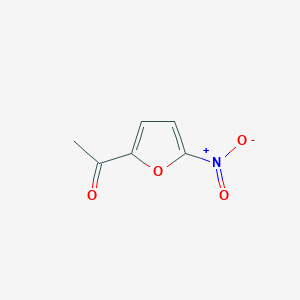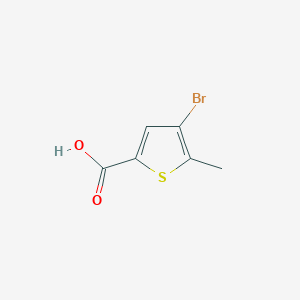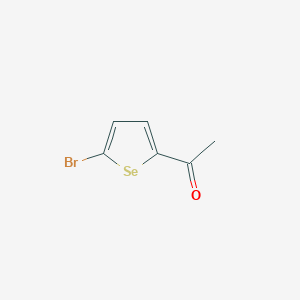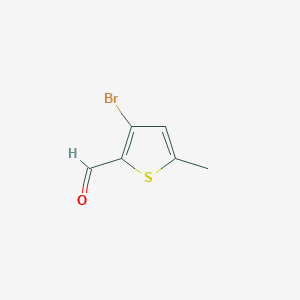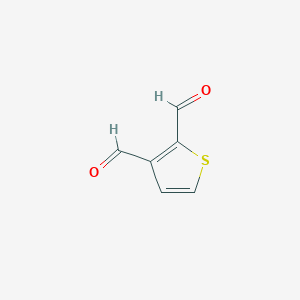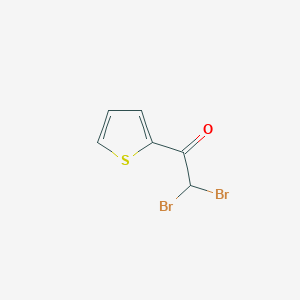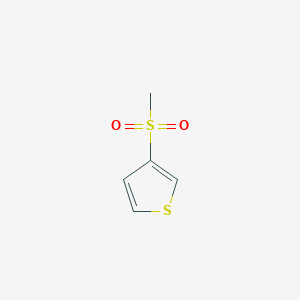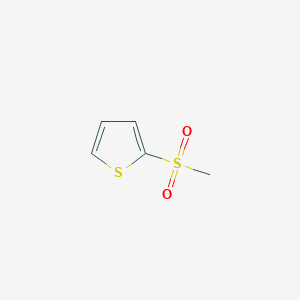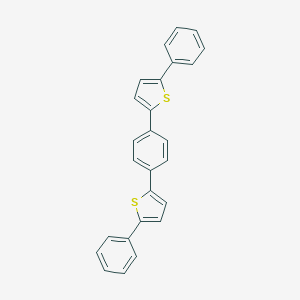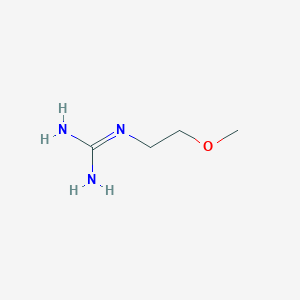
N-(2-methoxyethyl)guanidine
Vue d'ensemble
Description
“N-(2-methoxyethyl)guanidine” is a chemical compound with the molecular formula C4H11N3O and a molecular weight of 117.15 . It is also known by its IUPAC name, N-(2-methoxyethyl)guanidine .
Synthesis Analysis
The synthesis of guanidines, including “N-(2-methoxyethyl)guanidine”, can be achieved through various methods. One approach involves the addition of amines to carbodiimides . Another method involves the use of thioureas in conjunction with thiophilic metal salts . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has also been reported .
Molecular Structure Analysis
The molecular structure of “N-(2-methoxyethyl)guanidine” is represented by the InChI code 1S/C4H11N3O/c1-8-3-2-7-4(5)6/h2-3H2,1H3,(H4,5,6,7) .
Chemical Reactions Analysis
Guanidines, including “N-(2-methoxyethyl)guanidine”, have been shown to be effective in catalyzing various chemical reactions such as aldol reactions, Morita–Baylis–Hillman reactions, conjugate additions, carbonylations, methylations, silylations, and brominations . A study also revealed that the reaction of guanidium nitrate with nitrogen oxide gases resulted in increased heat generation .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine is a potent inhibitor targeting the human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) active site. Its unique binding mode and high selectivity towards other enzymes in the nitric oxide-modulating system make it a valuable pharmacological tool for targeting DDAH-1-associated diseases (Lunk et al., 2019).
N-(2-methoxyethyl)guanidine derivatives, such as N-n-butyl- and N-(2-methoxyethyl)guanidines, have demonstrated antihypertensive activity in metacorticoid hypertensive rats, highlighting their potential use in developing new antihypertensive drugs (Turner et al., 1988).
Guanidine compounds, including those with the N-(2-methoxyethyl)guanidine moiety, are important in drug discovery for their biological activities. They have applications in the central nervous system, as anti-inflammatory agents, anti-diabetic, and chemotherapeutic agents, as well as in cosmetics (Sa̧czewski & Balewski, 2013).
Guanidines, including N-(2-methoxyethyl)guanidine derivatives, have a wide range of biological activities such as antitumor, antibacterial, immunosuppressant, anesthetic, analgesic, and as natural alkaloid analogues. They are also vital in the synthesis of new heterocyclic compounds (Povidaichyk et al., 2022).
N-(2-methoxyethyl)guanidine-based compounds have shown varied coordination modes at metals across the periodic table and are emerging in catalytic processes (Coles, 2006).
Safety And Hazards
The safety data sheet for a related compound, guanidine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the central nervous system (CNS) being the target organ .
Orientations Futures
Future research could focus on the development of synthetic preparation methods for guanidines . Additionally, the discovery of N-(4-Aminobutyl)-N’-(2-methoxyethyl)guanidine as the first selective, nonamino acid, catalytic site inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) suggests potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
2-(2-methoxyethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O/c1-8-3-2-7-4(5)6/h2-3H2,1H3,(H4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPSFFSMEXSPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



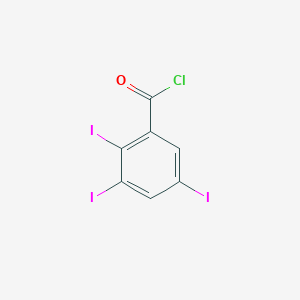
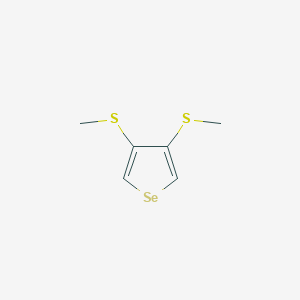
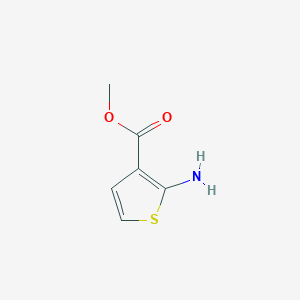
![1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine](/img/structure/B186583.png)
